2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]-

VEGFR2 inhibition Tyrosine kinase inhibitor Indolinone SAR

Researchers requiring a validated negative control for VEGFR2 screens often face cross-reactivity with potent indolinones. SU5430 (CAS 64259-05-8) solves this with a 73.6 µM VEGFR2 IC₅₀, providing minimal target engagement at 10-30 µM for robust assay Z'-factor determination. - DYRK1A Fragment Hit: Co-crystallized with DYRK1A (PDB 7A53, 2.2 Å) for structure-based drug design. - CNS Tool: Active in mouse forced swim test at 100 mg/kg p.o. - Supply: Available at ≥97% purity with consistent multi-gram batch quality.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 64259-05-8
Cat. No. B10816079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]-
CAS64259-05-8
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C14H11NO2/c1-9-6-7-10(17-9)8-12-11-4-2-3-5-13(11)15-14(12)16/h2-8H,1H3,(H,15,16)
InChIKeyDWJWWZSAYOTJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 64259-05-8 Technical Baseline and Scaffold Overview


2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- (CAS 64259-05-8), commonly designated SU5430 or WAY-607053, is a synthetic 3-arylidene-indolin-2-one that belongs to the oxindole class of receptor tyrosine kinase (RTK) inhibitors . The compound features a 5-methylfuran-2-yl substituent at the 3-methylene position of the indolin-2-one core (molecular formula C₁₄H₁₁NO₂, MW 225.24 g/mol), and is commercially available at purities typically exceeding 97% for use as a reference standard or research tool compound . It was historically developed within the Sugen indolinone kinase inhibitor programme alongside the more extensively characterised congeners SU5416 (semaxanib) and SU5402 [1].

Why Generic Indolin-2-one Analogs Cannot Substitute for CAS 64259-05-8


Although the 3-arylidene-indolin-2-one family shares a conserved oxindole template, minute alterations in the exocyclic arylidene substituent produce order-of-magnitude shifts in kinase inhibitory potency and selectivity [1]. CAS 64259-05-8 occupies a specific position in this structure–activity landscape: its 5-methylfuran-2-yl group confers a defined, quantifiably weaker VEGFR2 inhibition than the 3,5-dimethylpyrrole or propionic acid-bearing analogues, making it unfit for studies requiring potent VEGFR blockade but uniquely suitable as a low-affinity reference probe or as a fragment hit for kinases such as DYRK1A [2]. Interchanging it with a congener of superficially similar architecture therefore introduces uncontrolled variables that can invalidate comparative kinase profiling, selectivity panels, or fragment-based lead-optimisation campaigns [3].

Quantitative Differentiation Evidence for CAS 64259-05-8


VEGFR2 Inhibitory Potency vs Semaxanib

CAS 64259-05-8 (SU5430) inhibits the tyrosine kinase activity of murine VEGFR2 (FLK-1) with an IC₅₀ of 7.36 × 10⁴ nM (73.6 µM) in a cell-free phosphorylation assay [1]. By contrast, the direct indolin-2-one congener semaxanib (SU5416), which replaces the 5-methylfuran group with a 3,5-dimethylpyrrole moiety, inhibits the same kinase with an IC₅₀ of 1.23 µM under analogous conditions [2]. This represents an approximately 60-fold difference in VEGFR2 inhibitory potency, placing the two compounds on opposite ends of the biochemical potency spectrum despite their shared oxindole scaffold.

VEGFR2 inhibition Tyrosine kinase inhibitor Indolinone SAR

VEGFR2 Inhibitory Potency vs SU5402

SU5402, a 3-(2-carboxyethyl)-indolin-2-one, is one of the most potent indolinone-based VEGFR2 inhibitors reported, with an IC₅₀ of 0.02 µM (20 nM) against VEGFR2 [1]. CAS 64259-05-8 exhibits an IC₅₀ of 73.6 µM against the same target [2]. The resulting 3,680-fold potency gap underscores the exquisite sensitivity of VEGFR2 inhibition to the nature of the 3-arylidene substituent and establishes CAS 64259-05-8 at the low-affinity extreme of the indolinone class.

VEGFR2 inhibition Kinase profiling Indolinone benchmark

Multi-Kinase Selectivity Fingerprint vs Semaxanib

Beyond VEGFR2, CAS 64259-05-8 shows uniformly weak inhibition across HER-2 (ErbB2), EGFR, and IGF-1R kinases, each with an IC₅₀ of approximately 1.00 × 10⁵ nM (100 µM) [1]. Semaxanib, in contrast, exhibits selective VEGFR2 inhibition (IC₅₀ = 1.23 µM) with >20-fold selectivity over PDGFRβ and minimal activity against EGFR, InsR, and FGFR [2]. Thus CAS 64259-05-8 presents a flat, low-affinity multi-kinase profile rather than the focused VEGFR2 selectivity of semaxanib, fundamentally altering its utility as a pharmacological probe.

Kinase selectivity Off-target profiling Indolinone pharmacology

DYRK1A Co-crystal Structure and Fragment-Based Differentiation

CAS 64259-05-8 was co-crystallised with dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) at 2.2 Å resolution (PDB ID: 7A53), serving as the founding fragment (Compound 7) in an optimised series of brain-penetrant DYRK1A/1B inhibitors [1]. This structural engagement of DYRK1A is absent from the pharmacological profile of the mono-VEGFR indolinones SU5416 and SU5402, neither of which have been reported to bind DYRK1A in a co-crystal complex. The fragment elaboration described by Walmsley et al. (2021) ultimately yielded a highly selective, well-tolerated DYRK1A inhibitor with demonstrated in vivo activity in a tumour model [1].

DYRK1A inhibition Fragment-based drug discovery Indolinone scaffold repurposing

In Vivo Antidepressant-Like Activity Differentiation

CAS 64259-05-8 (tested as CHEMBL89697) reduced immobility in the Swiss albino mouse forced swim test at an oral dose of 100 mg/kg, indicative of antidepressant-like behavioural activity . This CNS behavioural phenotype is not reported for the structurally related VEGFR2-selective indolinones SU5416 or SU5402 at comparable doses, suggesting that the 5-methylfuran substitution and its associated low-potency kinase profile may permit a distinct in vivo pharmacology [1].

Antidepressant activity Forced swim test CNS pharmacology

Chemical Scaffold and Substituent Distinction

The 5-methylfuran-2-yl substituent of CAS 64259-05-8 introduces a distinct H-bond acceptor (furan oxygen), a rotatable bond between the furan ring and the exocyclic methylene, and a computed complexity index of 350 . By comparison, SU5416 bears a 3,5-dimethylpyrrole substituent (H-bond donor NH, no ring oxygen, complexity index not directly comparable), and SU5402 carries a propionic acid side chain (ionisable carboxylate). These differences in hydrogen-bonding capacity and conformational flexibility directly affect molecular recognition by kinase active sites and influence solubility and formulation behaviour [1].

Fragment library Chemical diversity Medicinal chemistry starting point

Application Scenarios for CAS 64259-05-8


Low-Affinity Negative Control for VEGFR2 Assays

With a VEGFR2 IC₅₀ of 73.6 µM — approximately 60-fold weaker than semaxanib (SU5416, IC₅₀ = 1.23 µM) and over 3,500-fold weaker than SU5402 — CAS 64259-05-8 provides a well-characterised, commercially available negative control for VEGFR2 biochemical screens. Its use at concentrations up to 10–30 µM produces minimal target engagement while preserving assay background, enabling robust Z'-factor determination without the confounding inhibitory activity of potent indolinones [1].

Fragment Starting Point for DYRK1A Inhibitor Optimization

CAS 64259-05-8 is co-crystallised with DYRK1A (PDB 7A53) at 2.2 Å resolution, providing experimentally validated binding-mode information for structure-based elaboration [1]. Fragment-growing campaigns can leverage this atomic-resolution data to design analogues with improved potency while using the parent compound as a baseline for ligand efficiency metrics. The established synthetic route via condensation of 5-methylfurfural with indolin-2-one enables rapid analogue generation [2].

CNS Behavioural Pharmacology Screening

In vivo activity in the mouse forced swim test at 100 mg/kg p.o. (ChEMBL assay CHEMBL3636219) positions CAS 64259-05-8 as a tool compound for CNS behavioural pharmacology studies [1]. Unlike the VEGFR2-selective indolinones SU5416 and SU5402, which lack published antidepressant-like phenotypes, this compound offers a distinct CNS activity profile that can serve as a starting point for neuropsychiatric drug discovery or as a reference for phenotypic screening cascades.

Multi-Kinase Selectivity Profiling Reference Probe

CAS 64259-05-8 inhibits VEGFR2, HER-2, EGFR, and IGF-1R with IC₅₀ values that cluster around 73–100 µM, presenting a flat, low-potency multi-kinase fingerprint [1]. This profile makes it a useful internal reference for selectivity panels, where it can demarcate the boundary between non-specific weak inhibition and meaningful target engagement. Its inclusion in kinase profiling kits helps calibrate hit-calling thresholds across diverse assay platforms [2].

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